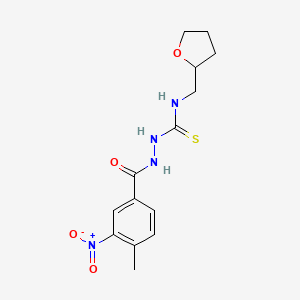
1-(3,5-dimethylbenzoyl)-4-(pentafluorophenyl)piperazine
Vue d'ensemble
Description
1-(3,5-dimethylbenzoyl)-4-(pentafluorophenyl)piperazine, also known as DFPP, is a chemical compound that has been widely used in scientific research. It is a piperazine derivative that has a pentafluorophenyl group attached to it, which makes it highly reactive and capable of forming covalent bonds with proteins.
Mécanisme D'action
1-(3,5-dimethylbenzoyl)-4-(pentafluorophenyl)piperazine works by forming a covalent bond with the amino acid residues of proteins, particularly cysteine and histidine. This covalent bond modifies the protein structure and affects its function. 1-(3,5-dimethylbenzoyl)-4-(pentafluorophenyl)piperazine has also been shown to induce protein aggregation and disrupt protein-protein interactions.
Biochemical and Physiological Effects:
1-(3,5-dimethylbenzoyl)-4-(pentafluorophenyl)piperazine has been shown to have a wide range of biochemical and physiological effects. It has been shown to induce protein aggregation, disrupt protein-protein interactions, and alter protein function. 1-(3,5-dimethylbenzoyl)-4-(pentafluorophenyl)piperazine has also been shown to induce cell death in cancer cells by selectively targeting and modifying proteins that are essential for cancer cell survival.
Avantages Et Limitations Des Expériences En Laboratoire
1-(3,5-dimethylbenzoyl)-4-(pentafluorophenyl)piperazine has several advantages for lab experiments. It is highly reactive and capable of forming covalent bonds with proteins, which makes it a powerful tool for protein labeling and modification. 1-(3,5-dimethylbenzoyl)-4-(pentafluorophenyl)piperazine is also relatively easy to synthesize and purify. However, 1-(3,5-dimethylbenzoyl)-4-(pentafluorophenyl)piperazine has some limitations for lab experiments. It is toxic and must be handled with care. 1-(3,5-dimethylbenzoyl)-4-(pentafluorophenyl)piperazine can also form non-specific covalent bonds with proteins, which can lead to false positives in proteomics research.
Orientations Futures
There are several future directions for 1-(3,5-dimethylbenzoyl)-4-(pentafluorophenyl)piperazine research. One direction is to develop more selective labeling and modification methods that minimize non-specific protein modification. Another direction is to explore the potential of 1-(3,5-dimethylbenzoyl)-4-(pentafluorophenyl)piperazine as a therapeutic agent for cancer and other diseases by selectively targeting and modifying disease-related proteins. Additionally, 1-(3,5-dimethylbenzoyl)-4-(pentafluorophenyl)piperazine can be used in combination with other labeling and modification methods to provide a more comprehensive understanding of protein structure and function.
Applications De Recherche Scientifique
1-(3,5-dimethylbenzoyl)-4-(pentafluorophenyl)piperazine has been widely used in scientific research as a tool for protein labeling and modification. It is commonly used in proteomics research to identify and characterize proteins by covalently attaching a fluorescent or biotinylated tag to them. 1-(3,5-dimethylbenzoyl)-4-(pentafluorophenyl)piperazine has also been used in drug discovery research to identify potential drug targets by selectively labeling proteins that are involved in disease pathways.
Propriétés
IUPAC Name |
(3,5-dimethylphenyl)-[4-(2,3,4,5,6-pentafluorophenyl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F5N2O/c1-10-7-11(2)9-12(8-10)19(27)26-5-3-25(4-6-26)18-16(23)14(21)13(20)15(22)17(18)24/h7-9H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBNSBYGEDCNNID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)N2CCN(CC2)C3=C(C(=C(C(=C3F)F)F)F)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F5N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-methoxy-6-(4-methylphenyl)-3-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B4130356.png)
![N-(4-sec-butylphenyl)-N'-[2-(methylthio)phenyl]thiourea](/img/structure/B4130366.png)
![N-(2-furylmethyl)-2-[phenyl(phenylthio)acetyl]hydrazinecarbothioamide](/img/structure/B4130373.png)
![methyl 5-[(diethylamino)carbonyl]-4-methyl-2-[({[3-(4-morpholinylsulfonyl)phenyl]amino}carbonothioyl)amino]-3-thiophenecarboxylate](/img/structure/B4130394.png)
![(4-methoxybenzyl)({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)methylamine](/img/structure/B4130402.png)

![methyl 2-[({[1-(2,5-dimethylphenyl)ethyl]amino}carbonothioyl)amino]-5-ethyl-3-thiophenecarboxylate](/img/structure/B4130406.png)
![methyl (1-{[(4-ethylphenyl)amino]carbonothioyl}-3-oxo-2-piperazinyl)acetate](/img/structure/B4130409.png)
![2-{[2-(3,5-dimethylisoxazol-4-yl)pyrrolidin-1-yl]carbonyl}-5-methyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine](/img/structure/B4130413.png)
![N-[(5-cyclopropyl-1H-pyrazol-3-yl)methyl]-N-methyl-1-(4-methylbenzyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B4130429.png)
![9-[3-(benzyloxy)phenyl]-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one](/img/structure/B4130430.png)
![ethyl 5-benzyl-2-({[(4-methyl-1-piperazinyl)amino]carbonothioyl}amino)-3-thiophenecarboxylate](/img/structure/B4130437.png)

![N-(3,4-dichlorophenyl)-4-({[(2,4-difluorophenyl)amino]carbonyl}amino)benzenesulfonamide](/img/structure/B4130446.png)